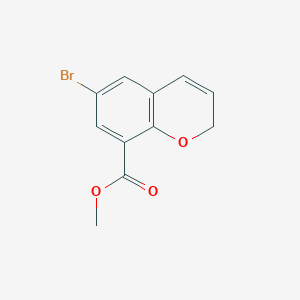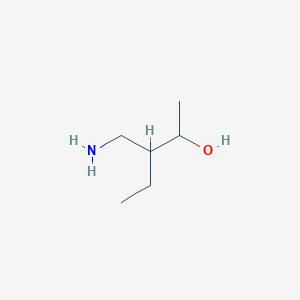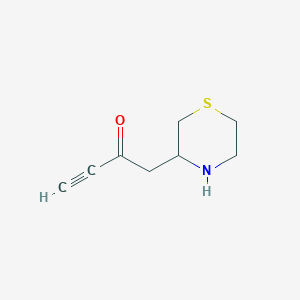amine](/img/structure/B13177887.png)
[1-(Adamantan-2-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-2-yl)ethylamine: is an organic compound that features an adamantane core, a unique and highly stable tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-2-yl)ethylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantan-2-ylmethanol with methylamine under acidic conditions to form the desired amine . Another approach involves the reductive amination of adamantan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(Adamantan-2-yl)ethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Adamantan-2-yl)ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Scientific Research Applications
Chemistry: 1-(Adamantan-2-yl)ethylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents .
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents, including antiviral drugs and neuroprotective agents .
Industry: In the industrial sector, 1-(Adamantan-2-yl)ethylamine is used in the synthesis of advanced materials, such as high-performance polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 1-(Adamantan-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and stable framework that can enhance binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs like amantadine.
Memantine: A derivative used as a neuroprotective agent in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness: 1-(Adamantan-2-yl)ethylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
1-(2-adamantyl)-N-methylethanamine |
InChI |
InChI=1S/C13H23N/c1-8(14-2)13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3 |
InChI Key |
KYFBJODZLRBIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


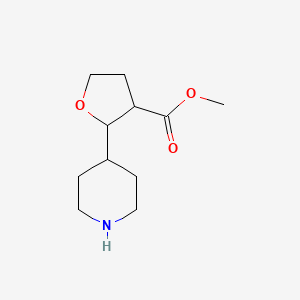
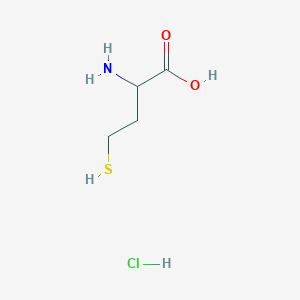
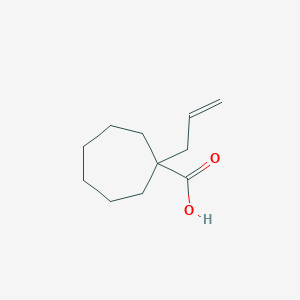

![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)





